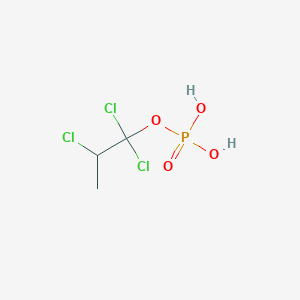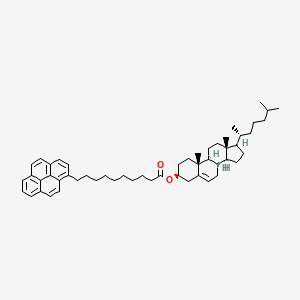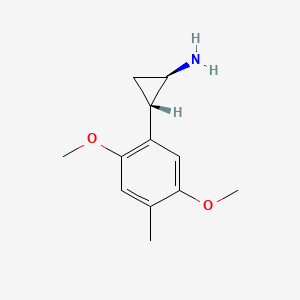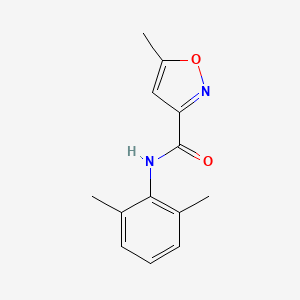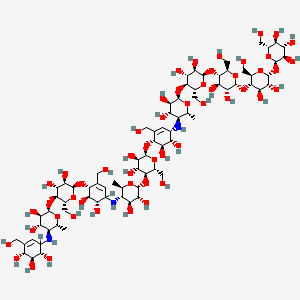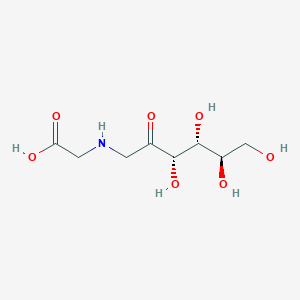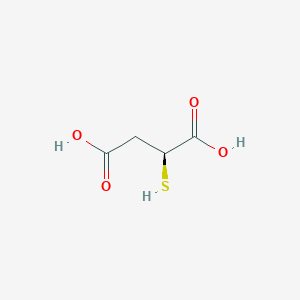
(s)-2-Mercaptosuccinic acid
概述
描述
(S)-2-Mercaptosuccinic acid, also known as (S)-thiomalic acid, is an organic compound with the molecular formula C4H6O4S. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of both a carboxylic acid group and a thiol group, making it a versatile reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: (S)-2-Mercaptosuccinic acid can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with hydrogen sulfide in the presence of a catalyst. The reaction proceeds as follows: [ \text{C}_4\text{H}_2\text{O}_3 + \text{H}_2\text{S} \rightarrow \text{C}_4\text{H}_6\text{O}_4\text{S} ]
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of maleic acid or maleic anhydride in the presence of hydrogen sulfide. This method is preferred due to its efficiency and scalability.
化学反应分析
Types of Reactions: (S)-2-Mercaptosuccinic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Thioesters or thioethers.
科学研究应用
(S)-2-Mercaptosuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and a precursor in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a protective agent against heavy metal toxicity.
Medicine: It has potential therapeutic applications in the treatment of heavy metal poisoning.
Industry: It is used in the production of polymers and as a stabilizer in the formulation of certain products.
作用机制
The mechanism of action of (S)-2-Mercaptosuccinic acid involves its ability to chelate metal ions. The thiol group binds to metal ions, forming stable complexes that can be excreted from the body. This property makes it useful in the treatment of heavy metal poisoning. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the metal complexes.
相似化合物的比较
2-Mercaptoethanol: Contains a thiol group but lacks the carboxylic acid group.
Thioglycolic acid: Contains both a thiol and a carboxylic acid group but has a different carbon chain length.
Cysteine: An amino acid with a thiol group and a carboxylic acid group.
Uniqueness: (S)-2-Mercaptosuccinic acid is unique due to its chiral nature and the presence of both a thiol and a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in various fields of research.
属性
IUPAC Name |
(2S)-2-sulfanylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRXVEJTAYWCQJ-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing an enantioselective synthesis for 2-Mercaptosuccinic acid?
A1: Many biologically active molecules are chiral, meaning they exist in two non-superimposable mirror image forms (enantiomers). Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even have adverse effects. [, ] Developing an enantioselective synthesis, as described in the research papers, allows for the specific production of either the (R)- or (S)-enantiomer of 2-Mercaptosuccinic acid. This is crucial for studying the individual properties and potential applications of each enantiomer, which could differ significantly.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1227733.png)
![4-Methoxyphenyl 2-{4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl}acetate; fumaric acid](/img/structure/B1227735.png)

